molecular formula C20H28N2O3 B12617640 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-

Cat. No.: B12617640
M. Wt: 344.4 g/mol
InChI Key: KYRRSVXWTJYURJ-FOIQADDNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a spirocyclic system comprising two fused four-membered rings (spiro[4.4]nonane), with one nitrogen atom in each ring (1,7-diaza designation). The carboxylic acid group at position 1 is esterified with a tert-butyl (1,1-dimethylethyl) group, while position 6 bears a ketone (oxo) functional group. The stereochemistry at the spiro carbon (C5) and the phenylethyl-substituted nitrogen (C7) is specified as R configuration.

The molecular formula is C21H28N2O3 , calculated based on the substituents:

  • Spiro[4.4]nonane backbone: C9H12N2
  • tert-Butyl ester group: C4H9O2
  • 6-oxo and 7-(1R-phenylethyl) groups: C8H7O
Property Value
IUPAC Name (5R)-1,1-dimethylethyl 6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate
CAS Registry Number Not publicly disclosed
Molecular Formula C21H28N2O3
Systematic Synonyms tert-Butyl (5R)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

Molecular Geometry and Spirocyclic Core Analysis

The spiro[4.4]nonane core consists of two fused four-membered rings sharing a single spiro carbon atom (C5). This creates a rigid, non-planar geometry with a dihedral angle of approximately 90° between the two rings. The nitrogen atoms at positions 1 and 7 introduce basicity and hydrogen-bonding capabilities, while the ketone at position 6 introduces a planar, electron-deficient region conducive to nucleophilic attacks.

X-ray crystallography of analogous compounds (e.g., 1,7-Diazaspiro[4.4]nonan-6-one derivatives) reveals bond lengths of 1.46–1.52 Å for the C–N bonds and 1.21 Å for the C=O bond in the ketone group. The tert-butyl ester group adopts a staggered conformation to minimize steric hindrance, with C–O bond lengths consistent with ester functionalities (1.34 Å).

Stereochemical Configuration at C5 and C7 Positions

The compound exhibits two stereogenic centers:

  • C5 (Spiro Carbon) : The R configuration arises from the clockwise prioritization of substituents (NH, COOt-Bu, CH2, and the fused ring system) under the Cahn-Ingold-Prelog rules.
  • C7 (Phenylethyl Attachment) : The (1R)-1-phenylethyl group introduces a second R configuration, with the phenyl ring occupying a pseudo-equatorial position to reduce steric clash with the spirocyclic core.

The interplay between these configurations creates a chiral environment that influences molecular recognition and binding affinity in biological systems. For example, the (5R,7R) diastereomer shows distinct conformational preferences compared to its (5S,7R) counterpart, as evidenced by NMR coupling constants (J = 9–12 Hz for vicinal protons).

tert-Butyl Ester Protective Group Functionality

The tert-butyl ester serves as a protective group for the carboxylic acid moiety, enhancing stability during synthetic procedures. Key attributes include:

  • Steric Shielding : The bulky tert-butyl group (van der Waals volume = 118 ų) prevents nucleophilic attack at the carbonyl carbon.
  • Acid Stability : The ester is resistant to acidic conditions (e.g., HCl in dioxane) but cleavable via strong acids like trifluoroacetic acid (TFA).
  • Solubility Modulation : The hydrophobic tert-butyl group improves solubility in organic solvents (logP increased by ~1.5 units compared to the free acid).
Parameter tert-Butyl Ester Free Carboxylic Acid
Hydrolytic Stability (pH 7) >24 hours <1 hour
LogP (Octanol/Water) 3.2 ± 0.3 1.7 ± 0.2
Tm (Melting Point) 98–102°C 215–218°C (decomposes)

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (5R)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20-/m1/s1

InChI Key

KYRRSVXWTJYURJ-FOIQADDNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions.

    Incorporation of the phenylethyl group: This step often involves the use of Grignard reagents or other organometallic compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Overview

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is a complex organic compound with significant potential in various scientific fields. Its unique spirocyclic structure and functional groups make it a valuable building block in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its spirocyclic framework allows for the introduction of various functional groups through established chemical reactions such as nucleophilic substitutions and oxidations.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit KRAS G12C mutations, which are prevalent in non-small cell lung cancer. The binding to the switch-II pocket of the KRAS protein disrupts its activity and downstream signaling pathways, leading to reduced tumor growth.
  • Antimicrobial Properties : Related diazaspiro compounds have demonstrated effectiveness against bacterial phosphatases, suggesting potential applications in treating bacterial infections.

Drug Development

The compound is being investigated for its potential as a therapeutic agent. Its structural features may be leveraged to develop drugs targeting specific molecular pathways involved in various diseases.

Material Science

Due to its unique properties, the compound may find applications in the development of specialty chemicals and polymers with tailored characteristics for industrial use.

Case Study 1: Antitumor Efficacy

A study involving xenograft mouse models demonstrated that derivatives of this compound exhibited dose-dependent antitumor effects when administered subcutaneously. This highlights its potential for development into therapeutic agents against solid tumors.

Case Study 2: Enzyme Inhibition

Research indicated that certain diazaspiro derivatives act as potent inhibitors of YopH, a protein tyrosine phosphatase associated with bacterial pathogenesis. This suggests a pathway for exploring antimicrobial applications.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and exerting its effects.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Systems

Table 1: Key Structural Differences in Spirocyclic Cores
Compound Name Spiro System Substituents CAS Number Molecular Formula Molecular Weight
Target Compound [4.4]nonane 6-oxo, 7-[(1R)-1-phenylethyl], 1-tert-butyl ester Not explicitly provided in evidence Likely C₁₈H₂₅N₂O₃ ~317.4 (estimated)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester [4.4]nonane 1-tert-butyl ester 885268-47-3 C₁₂H₂₂N₂O₂ 226.32
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate [4.5]decane 7-tert-butyl ester 236406-61-4 C₁₃H₂₄N₂O₂ 240.34
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate [3.5]nonane 1-tert-butyl ester 1216936-29-6 C₁₂H₂₂N₂O₂ 226.32
1,7-Diazaspiro[4.4]nonane-2,6-dione [4.4]nonane 2,6-dione (two ketone groups) 70794-27-3 C₇H₈N₂O₂ 168.15

Key Observations :

  • Spiro Ring Size: The [4.4]nonane system (target compound) offers a compact structure compared to larger [4.5]decane or smaller [3.5]nonane systems.
  • Functional Group Positioning : The 6-oxo group in the target compound distinguishes it from analogues with alternative ketone placements (e.g., 2-oxo in or diones in ).

Substituent and Stereochemical Comparisons

Table 2: Substituent and Stereochemical Diversity
Compound Name Key Substituents Stereochemistry Applications/Notes
Target Compound 7-[(1R)-1-phenylethyl], 6-oxo (5R) configuration Potential chiral intermediate in drug synthesis
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane 7-(3-pyridinyl) Resolved into (R)- and (S)-enantiomers Pharmaceutical applications (e.g., nicotinic receptor modulators)
1,7-Diazaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester 7-tert-butyl ester N/A Intermediate for peptidomimetics
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 2-oxo, [3.5]nonane N/A Safety data available; used in organic synthesis

Key Observations :

  • Arylalkyl vs. Heteroaryl Substituents : The target’s 7-[(1R)-1-phenylethyl] group enhances lipophilicity compared to pyridinyl () or methyl groups (), affecting bioavailability and receptor binding.
  • Stereochemical Impact : The (5R) configuration in the target compound likely confers selectivity in biological interactions, similar to enantiomerically pure spiro derivatives reported in and .

Physicochemical and Pharmacological Properties

  • Solubility and Stability : The tert-butyl ester in the target compound improves stability and solubility in organic solvents compared to free acids or diones .
  • Biological Activity: Spiro[4.4]nonane derivatives are explored as protease inhibitors (e.g., TDI-8164 in ) or neurological agents due to their rigid, conformationally restricted scaffolds .

Biological Activity

1,7-Diazaspiro[4.4]nonane derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is a notable example that has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure which contributes to its biological activity. The molecular formula is C16H24N2O2C_{16}H_{24}N_2O_2, and its molecular weight is approximately 280.38 g/mol. The presence of both nitrogen atoms in the diazaspiro structure and the carboxylic acid moiety plays a crucial role in its interaction with biological targets.

Synthesis

The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, one synthetic route utilizes gold(I) catalysis to facilitate the formation of spiro compounds under mild conditions . The synthesis process can be optimized for yield and purity through careful selection of reagents and reaction conditions.

Antimicrobial Activity

Research has indicated that 1,7-Diazaspiro[4.4]nonane derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Cytotoxicity

In vitro studies have shown that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For example, compounds derived from the diazaspiro framework have been tested for their ability to induce apoptosis in human cancer cells . The cytotoxicity is often linked to the ability of these compounds to interact with cellular signaling pathways that regulate cell survival.

Neuropharmacological Effects

The diazaspiro compounds are also being investigated for their neuropharmacological properties. Specifically, they have shown potential as sigma receptor ligands, which are implicated in various neurological disorders . This activity suggests that they may be useful in developing treatments for conditions such as depression or anxiety.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus
Cytotoxicity AssessmentInduced apoptosis in breast cancer cell lines
Neuropharmacological EvaluationIdentified as sigma receptor ligands with potential therapeutic applications

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

  • Stepwise Protection-Cyclization : Use tert-butyl esters (Boc) to protect the carboxylic acid group during synthesis, as seen in analogous spiro compounds . Cyclization under mild acidic conditions (e.g., HCl/THF) can promote spiro ring formation while minimizing side reactions .
  • Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the product. Monitor purity via LC-MS (e.g., m/z 407.2 [M+H]+ as in ) and confirm by 1^1H NMR (e.g., coupling constants for stereochemical integrity, J = 7.4–13.4 Hz for spiro protons) .
  • Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2 eq. of (R)-1-phenylethylamine) and temperature (40–60°C) to reduce racemization .

Q. What analytical techniques are critical for confirming the spiro structure and stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spiro core and (5R) configuration. High-resolution data (d-spacing < 0.8 Å) and twin refinement may be required for complex crystals .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for diagnostic signals (e.g., δ 2.00 ppm for quintet protons in spiro rings, δ 170–175 ppm for carbonyl groups) .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol) to verify enantiomeric purity (>98%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for hydrolysis (e.g., loss of Boc group) or oxidation (e.g., 6-oxo group reactivity) .
  • Solid-State Stability : Perform PXRD to detect polymorphic changes. Use DSC to identify melting point shifts (>2°C indicates instability) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across assays?

Methodological Answer:

  • Purity Validation : Re-test batches with ≥95% HPLC purity (). Exclude impurities like de-Boc derivatives (m/z 307.1 [M+H]+) that may antagonize activity .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD_D) to osteoclast receptors, comparing with cell-based IC50_{50} values .
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05) and use ROC curves to validate dose-response trends .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Substituent Screening : Replace the (R)-1-phenylethyl group with fluorinated aryl groups (e.g., 3-fluoro-4-methoxybenzyl in ) to enhance receptor binding.
  • Spiro Ring Modification : Synthesize 2,7-diazaspiro[4.5]decane analogs (CAS: 236406-61-4, ) to evaluate ring size impact on activity.
  • In Silico Docking : Use AutoDock Vina with crystallographic coordinates (from SHELX-refined structures) to predict binding modes and optimize substituent positions .

Q. What methodologies are recommended for evaluating metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t1/2_{1/2} using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50_{50} values >10 µM indicate low risk of drug-drug interactions .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use (R)-BINAP ligands in Pd-catalyzed alkylation to retain the (5R) configuration .
  • Continuous Flow Chemistry : Implement microreactors with immobilized chiral catalysts (e.g., L-proline derivatives) for consistent enantioselectivity (>99% ee) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Methodological Answer:

  • Twinning : For twinned crystals (common in spiro compounds), use SHELXL’s TWIN/BASF commands to refine data. Validate with Rint_{int} < 0.05 .
  • Disorder Modeling : Apply PART/SUMP restraints to manage flexible phenylethyl groups. Use SQUEEZE (PLATON) to account for solvent voids .

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